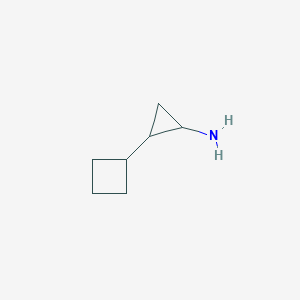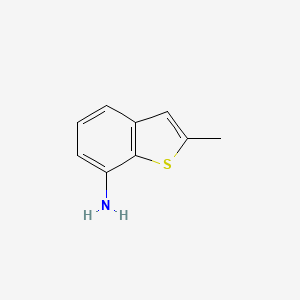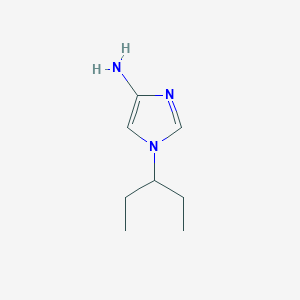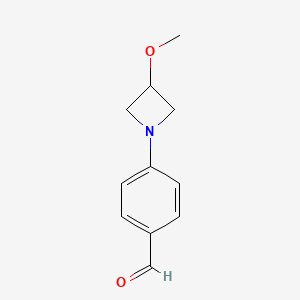![molecular formula C10H21NO B13180214 [1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)
[1-(Aminomethyl)cyclooctyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Aminomethyl)cyclooctyl]methanol: is an organic compound with the molecular formula C₁₀H₂₁NO It consists of a cyclooctane ring substituted with an aminomethyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclooctyl]methanol typically involves the following steps:
Formation of Cyclooctane Derivative: Starting with cyclooctane, a halogenation reaction is performed to introduce a halogen atom (e.g., bromine) at a specific position on the ring.
Aminomethylation: The halogenated cyclooctane undergoes a nucleophilic substitution reaction with an amine (e.g., methylamine) to introduce the aminomethyl group.
Hydroxymethylation: The resulting aminomethylcyclooctane is then subjected to a hydroxymethylation reaction, typically using formaldehyde and a reducing agent, to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Aminomethyl)cyclooctyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: SOCl₂ in pyridine, PBr₃ in dichloromethane.
Major Products:
Oxidation: Cyclooctanone derivatives.
Reduction: Cyclooctylamines or cyclooctanols.
Substitution: Cyclooctyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: [1-(Aminomethyl)cyclooctyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Medicine:
Drug Development: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Industry:
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [1-(Aminomethyl)cyclooctyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxymethyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclooctanol: Similar structure but lacks the aminomethyl group.
Cyclooctylamine: Similar structure but lacks the hydroxymethyl group.
[1-(Hydroxymethyl)cyclooctyl]amine: Similar structure but with the functional groups reversed.
Uniqueness:
[1-(Aminomethyl)cyclooctyl]methanol: is unique due to the presence of both aminomethyl and hydroxymethyl groups on the cyclooctane ring, providing a combination of functional groups that can participate in diverse chemical reactions and interactions.
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
[1-(aminomethyl)cyclooctyl]methanol |
InChI |
InChI=1S/C10H21NO/c11-8-10(9-12)6-4-2-1-3-5-7-10/h12H,1-9,11H2 |
InChI-Schlüssel |
HLIAOPNYGHXZLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)
![N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13180136.png)

![2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride](/img/structure/B13180154.png)
![N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide](/img/structure/B13180172.png)


![(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13180191.png)

methanol](/img/structure/B13180194.png)


![1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one](/img/structure/B13180217.png)

